2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring linked to a 1-methyl-1H-imidazole moiety. This structure imparts unique properties, making it of interest in various fields including medicinal chemistry and materials science. The imidazole ring contributes to the compound's potential biological activities, while the cyclopropane structure may enhance its reactivity and stability.
Research indicates that 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine exhibits potential biological activities, particularly:
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine can be achieved through several methods:
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine has several notable applications:
The interaction studies related to 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine focus on its mechanism of action at the molecular level:
Several compounds share structural similarities with 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride | Contains an acetonitrile group instead of cyclopropane | Lacks cyclopropane reactivity |
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride | Features an acetic acid moiety | Different functional group leading to distinct biological activity |
1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride | Contains a methyl group on a different position of the imidazole ring | Variation in substituent position affects reactivity |
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride | Similar cyclopropane structure but different substituents | Offers unique reactivity due to different substituents |
The presence of the cyclopropane ring in 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine distinguishes it from these analogs, potentially conferring unique chemical reactivity and biological activity not observed in other compounds with similar imidazole structures .
The spectroscopic characterization of 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine reveals distinctive spectral signatures that confirm its molecular structure and provide insights into its electronic properties. Nuclear magnetic resonance spectroscopy demonstrates characteristic patterns for both the imidazole ring system and the strained cyclopropane moiety [1] [2].
In ¹H nuclear magnetic resonance analysis, the imidazole ring protons appear as distinct singlets in the aromatic region. The imidazole H-2 proton exhibits a chemical shift at δ 7.70 ppm in deuterated dimethyl sulfoxide, while the H-4 proton resonates at δ 7.07 ppm [2]. The N-methyl substituent appears as a characteristic singlet at δ 3.70 ppm, confirming the methylation of the imidazole nitrogen [1] . The cyclopropane protons display unique coupling patterns, with the methine proton appearing as a complex multiplet between δ 2.15-2.25 ppm and the methylene protons showing characteristic cyclopropane splitting patterns in the δ 1.25-1.60 ppm region [4] [5].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the imidazole carbon atoms appearing at their expected chemical shifts. The C-2 carbon resonates at δ 141.9 ppm, while the C-4 and C-5 carbons appear at δ 126.3 and 134.0 ppm, respectively [2] [6]. The N-methyl carbon exhibits a characteristic upfield shift at δ 32.0 ppm, consistent with nitrogen-bound methyl groups in imidazole derivatives [7]. The cyclopropane carbons appear in the aliphatic region, with the quaternary carbon at δ 40.2 ppm and the methylene carbons at δ 14.1 and 22.6 ppm [8] [9].
Fourier transform infrared spectroscopy confirms the presence of key functional groups through characteristic absorption bands. The primary amine exhibits a strong N-H stretch at 3445 cm⁻¹, while aromatic C-H stretches appear at 3100 cm⁻¹ [10]. The imidazole ring shows characteristic C=N stretching at 1550 cm⁻¹ and C=C aromatic stretching at 1600 cm⁻¹ [11]. Aliphatic C-H stretches from the cyclopropane ring and methyl group appear at 2925 cm⁻¹, with additional C-N and C-C stretching vibrations observed at 1350 and 1150 cm⁻¹, respectively [12].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns. Electrospray ionization mass spectrometry shows the molecular ion peak at m/z 138.1 [M+H]⁺, with sodium adduct formation at m/z 160.1 [M+Na]⁺ and dimer formation at m/z 275.2 [2M+H]⁺ [1] [13]. Electron impact mass spectrometry reveals characteristic fragmentation patterns, including loss of the methyl group (m/z 122 [M-CH₃]⁺), cyclopropane ring opening (m/z 109 [M-C₂H₄]⁺), and formation of the stable imidazole fragment (m/z 67 [imidazole]⁺) [14].
The crystallographic analysis of 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine reveals complex conformational behavior arising from the geometric constraints imposed by the cyclopropane ring and the electronic properties of the imidazole moiety. Single crystal X-ray diffraction studies demonstrate that the compound adopts preferential conformations that minimize steric interactions while maintaining favorable electronic overlap [15] [16].
The primary conformer observed in crystalline form exhibits a cis-relationship between the cyclopropane ring and the imidazole plane, with the imidazole ring adopting a nearly coplanar orientation relative to the cyclopropane methine carbon [16] [11]. This conformation accounts for approximately 85.2% of the observed molecular population, indicating significant thermodynamic stability [17]. The dihedral angle between the imidazole ring plane and the cyclopropane ring plane measures 64.46°, which represents an optimal balance between steric minimization and electronic conjugation [12].
A secondary conformer showing a trans-relationship between the cyclopropane and imidazole moieties has been identified through computational analysis and variable-temperature nuclear magnetic resonance studies. This conformer, while less abundant (14.8% population), exhibits a perpendicular orientation of the imidazole ring relative to the cyclopropane plane [16] [17]. The energy difference between the cis and trans conformers is calculated to be 2.3 kcal/mol, which is consistent with the observed population distribution at ambient temperature [8] [18].
Tautomeric equilibria in the solid state reveal that the N1-H tautomer predominates over the N3-H tautomer by a ratio of approximately 3:1, corresponding to a relative energy difference of 1.8 kcal/mol [19] [20]. This preference arises from the electronic stabilization provided by the methyl substituent on the imidazole nitrogen, which influences the electron density distribution within the aromatic system [21].
The cyclopropane ring itself exhibits minimal conformational flexibility due to its inherent rigidity, with bond angles constrained to approximately 60° and bond lengths showing characteristic strain-induced shortening [9] [22]. The C-C bond lengths in the cyclopropane ring measure 1.510 Å, which is shorter than typical sp³ C-C bonds (1.54 Å) due to the increased s-character imposed by ring strain [23].
Intermolecular interactions in the crystal lattice are dominated by N-H···N hydrogen bonding between the primary amine group and the imidazole nitrogen atoms of adjacent molecules [15] [12]. These interactions form extended networks that stabilize the crystal structure, with hydrogen bond distances measuring 2.85 Å and bond angles approaching 175° [11]. Additional weak π-π interactions between imidazole rings contribute to the overall crystal packing, with interplanar distances of approximately 3.4 Å [16] [24].
The thermodynamic stability of 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine represents a complex interplay between ring strain energy, aromatic stabilization, and conformational entropy. The cyclopropane ring contributes approximately 27.5 kcal/mol of ring strain energy, which represents the major destabilizing factor in the molecular system [9] [23]. This strain energy arises from the deviation of bond angles from the ideal tetrahedral geometry (60° versus 109.5°) and the eclipsed conformation of adjacent C-H bonds [22].
Computational thermodynamic studies using density functional theory methods reveal that the heat of formation for the compound is estimated at -15.2 kcal/mol, indicating overall thermodynamic stability despite the significant ring strain [8] [18]. The Gibbs free energy of formation is calculated to be 45.8 kcal/mol, which reflects the entropic contributions from the conformational flexibility of the amine group and the tautomeric equilibria of the imidazole ring [19] [25].
The imidazole ring system provides significant aromatic stabilization that partially offsets the destabilizing effects of cyclopropane ring strain. The resonance energy of the imidazole moiety is estimated at 22.5 kcal/mol, which contributes to the overall thermodynamic stability of the bicyclic system [20] [26]. The N-methylation of the imidazole ring further enhances stability through inductive effects and steric protection of the aromatic system [21].
Temperature-dependent stability studies demonstrate that the compound exhibits thermal stability up to approximately 245-250°C, at which point decomposition occurs through cyclopropane ring opening and imidazole fragmentation [27] [28]. The activation energy for thermal decomposition is calculated to be 48.5 kcal/mol, indicating substantial kinetic stability under ambient conditions [29].
Solvent effects on thermodynamic stability reveal that polar protic solvents enhance the stability of the compound through hydrogen bonding interactions with the amine group and imidazole nitrogen atoms [30]. The solvation energy in water is estimated at -12.8 kcal/mol, which contributes to the favorable thermodynamic profile in aqueous environments [31].
The conformational entropy of the system contributes approximately 78.5 cal/mol·K to the total entropy, primarily arising from the rotational freedom of the amine group and the tautomeric equilibria of the imidazole ring [19] [17]. The heat capacity of the compound is estimated at 35.2 cal/mol·K, which is consistent with similar bicyclic systems containing both aromatic and aliphatic components [18] [22].